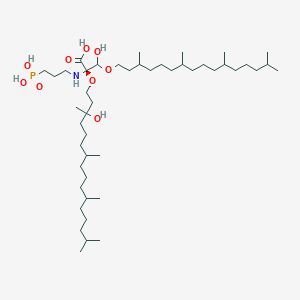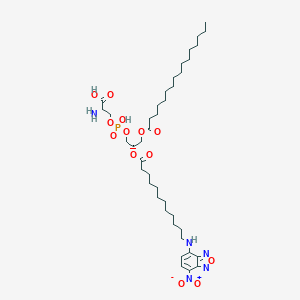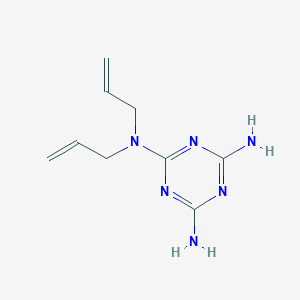
Diallylmelamine
説明
Diallylmelamine (DAM) is a compound that has been studied for its potential pharmacological effects, particularly its hypotensive activity. It has been observed to be effective in inducing a hypotensive response in hypertensive dogs and rats, with a duration of action that can exceed twenty-four hours from a single oral dose . However, its efficacy in humans appears to be limited due to differences in metabolism .
Synthesis Analysis
The synthesis of DAM-related compounds has been explored in various studies. For instance, N,N-diallyl-5-methoxytryptamine, a compound structurally related to DAM, was synthesized from 5-methoxyindole through a series of reactions including Vilsmeier formylation, addition, reduction, and substitution, with allyl chloride and KI as catalysts . Additionally, quaternary ammonium salts of diallylmethylamine were synthesized using diallylmethylamine and bromoalkane straight-chain alkanes, with the reaction conditions optimized for yield .
Molecular Structure Analysis
The molecular structure of DAM and its derivatives has been characterized using various analytical techniques. In the case of the quaternary ammonium salts of diallylmethylamine, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis were employed to confirm the expected structures . Similarly, the structure of N,N-diallyl-5-methoxytryptamine was characterized by IR, gas chromatography-mass spectrometry (GC-MS), and NMR .
Chemical Reactions Analysis
DAM undergoes extensive metabolism in various species, with metabolites largely excreted in the urine within 24 hours. One of the metabolites, identified as a ring N-oxide of the parent molecule, was found to be responsible for the hypotensive activity of DAM . The metabolism of DAM involves several pathways, including N-oxidation and N-methylation of the triazine ring, N-deallylation, and bishydroxylation at the double bond in the side chain . The study of the interaction of diallylmethylamine and its protonated and quaternary forms with their own radicals revealed that protonation and quaternization lead to an increase in the activation energy of mobile allyl hydrogen atom abstraction, which is relevant for the synthesis of high-molecular-weight polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAM and its derivatives are influenced by their molecular structure. For example, the quaternary ammonium salts of diallylmethylamine have good solubility in polar solvents . The cardiovascular actions of DAM suggest that it does not depress cardiac output or sympathetic vasoconstrictor activity, indicating a direct effect upon vascular smooth muscle . The pharmacokinetic profile of DAM shows that it is slowly but completely absorbed from the gastrointestinal tract of rats and dogs, with a high concentration of unchanged drug found in the gastric lining and contents .
科学的研究の応用
-
Biomedical Applications
- Summary of Application : Diallylmelamine (DAM) has been used in the synthesis of melanin-like nanomaterials for biomedical applications . These nanomaterials have been suggested as endogenous chromophores for photoacoustic imaging and radical scavengers for the treatment of inflammatory diseases .
- Results or Outcomes : The photothermal conversion ability of these materials under near-infrared irradiation allows hyperthermia-mediated cancer treatments, and their intrinsic fluorescence can be an indicator in biosensing applications .
-
Polymer Science
- Summary of Application : DAM has been used in the synthesis of a new “green” epoxy-resin hardener made from PET waste . This hardener is expected to provide the polymer matrix with the necessary physical and mechanical characteristics .
- Methods of Application : The new hardener was used as a curing agent for three epoxy resins—tetraglycidyl methylenedianiline (TGDMA), diglycidylether of bisphenol A (DGEBA), and solid epoxy resin (SER)—with a medium molecular weight based on DGEBA .
- Results or Outcomes : The mixtures were found to have the highest glass transition temperature (Tg) for the DGEBA resin, and high Tg for TGDMA and SER . According to the DMA analysis for two cured matrices, the hardener proved to be no worse than the standard ones, and made it possible to obtain cured matrices with excellent mechanical properties .
-
Pharmacology
- Summary of Application : DAM has been studied for its hypotensive activity .
- Methods of Application : The compound was administered to rats and dogs, and its absorption from the gastrointestinal tract was studied .
- Results or Outcomes : The compound was found to be slowly but completely absorbed from the gastrointestinal tract of rats and dogs .
-
Neuroscience
- Summary of Application : DAM has been used in the development of brain-reading devices that can decode 'internal speech’ . This technology could one day allow people to communicate using only their thoughts .
- Methods of Application : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding brain-computer interfaces (BCIs) .
- Results or Outcomes : The BCI was trained on six words and two meaningless pseudowords. The technology was able to decode words spoken entirely internally, by recording signals from individual neurons in the brain in real time .
-
Artificial Intelligence
- Summary of Application : DAM has been used in the development of large language models (LLMs) like ChatGPT for academic writing .
- Methods of Application : The researchers conducted a systematic, large-scale analysis across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals .
- Results or Outcomes : Their findings revealed a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .
-
Cardiovascular Research
- Summary of Application : DAM has been studied for its hypotensive activity . It is an effective hypotensive agent in hypertensive dogs and rats, having a duration of action exceeding twenty-four hours from a single oral dose .
- Methods of Application : The compound was administered to rats and dogs, and its absorption from the gastrointestinal tract was studied .
- Results or Outcomes : The compound was found to be slowly but completely absorbed from the gastrointestinal tract of rats and dogs . It has limited efficacy in normotensive rats .
-
Artificial Intelligence
- Summary of Application : DAM has been used in the development of large language models (LLMs) like ChatGPT for scientific research .
- Methods of Application : The researchers conducted a systematic, large-scale analysis across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals .
- Results or Outcomes : Their findings reveal a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .
特性
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTVIURAJBDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059031 | |
| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylmelamine | |
CAS RN |
91-77-0 | |
| Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diallylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylmelamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLMELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



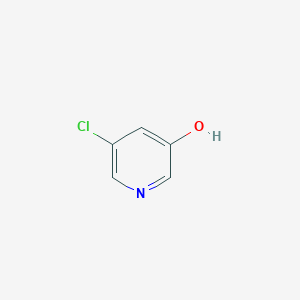

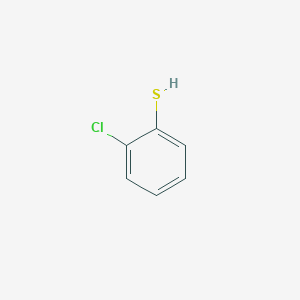
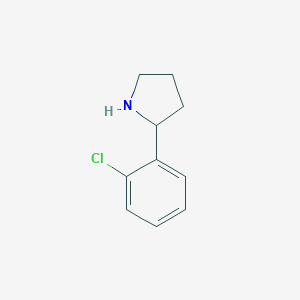
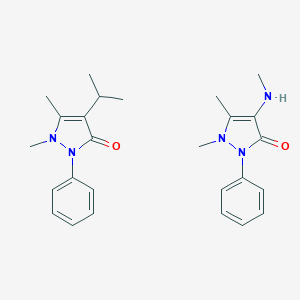
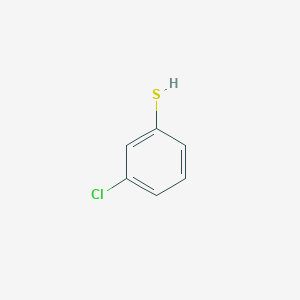
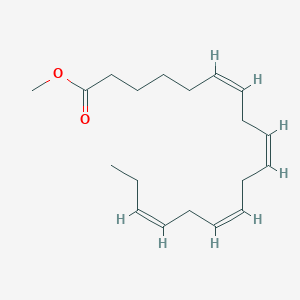

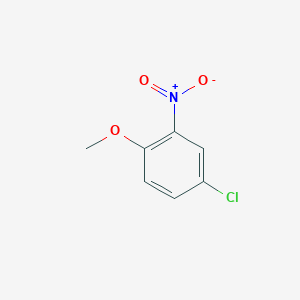
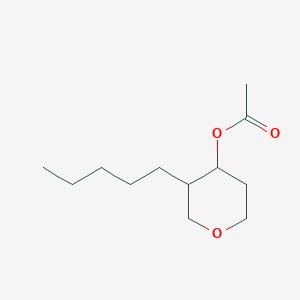
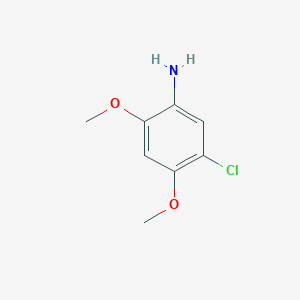
![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)
